molecular formula C11H15BF2O2S B2694333 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2568559-54-4

2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2694333
CAS No.: 2568559-54-4
M. Wt: 260.11
InChI Key: ISNNAEDWIJYDEC-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry. This compound features a thiophene ring substituted with a difluoromethyl group and a dioxaborolane moiety. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of thiophene derivatives followed by the introduction of the dioxaborolane group. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the thiophene ring. This is followed by a Suzuki-Miyaura coupling reaction to attach the dioxaborolane moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of palladium-catalyzed cross-coupling reactions is also common in industrial processes due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, boronic acids, and boronate esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl group enhances the compound’s stability and reactivity, while the dioxaborolane moiety facilitates cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-[5-(Fluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a unique balance of stability and reactivity due to the presence of the difluoromethyl group. This makes it particularly valuable in reactions where both high reactivity and stability are required .

Properties

IUPAC Name

2-[5-(difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNNAEDWIJYDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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